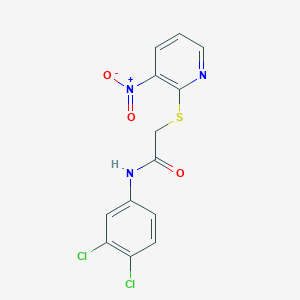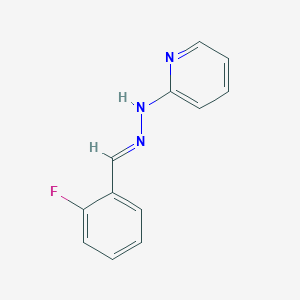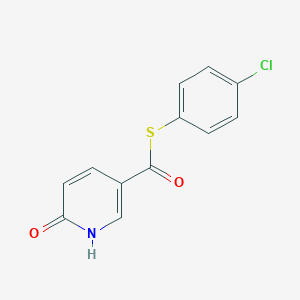![molecular formula C21H19N3O2 B503507 2-[(anilinocarbonyl)amino]-N-benzylbenzamide CAS No. 2164-94-5](/img/structure/B503507.png)
2-[(anilinocarbonyl)amino]-N-benzylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(anilinocarbonyl)amino]-N-benzylbenzamide is a compound belonging to the benzamides class. It is characterized by its complex structure, which includes an anilino group, an oxo group, and a phenylmethyl group attached to a benzamide core .
Wissenschaftliche Forschungsanwendungen
2-[(anilinocarbonyl)amino]-N-benzylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
The synthesis of 2-[(anilinocarbonyl)amino]-N-benzylbenzamide typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the anilino group: This can be achieved through the reaction of aniline with appropriate reagents.
Introduction of the oxo group: This step involves the oxidation of a precursor compound to introduce the oxo functionality.
Attachment of the phenylmethyl group: This can be done through a substitution reaction where a phenylmethyl group is introduced to the benzamide core.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-[(anilinocarbonyl)amino]-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-benzylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[(anilinocarbonyl)amino]-N-benzylbenzamide can be compared with other benzamide derivatives. Similar compounds include:
N-(phenylmethyl)benzamide: Lacks the anilino and oxo groups, making it less complex.
2-[[anilino(oxo)methyl]amino]benzamide: Lacks the phenylmethyl group, resulting in different chemical properties.
N-(phenylmethyl)-2-aminobenzamide: Lacks the oxo group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler benzamide derivatives.
Eigenschaften
CAS-Nummer |
2164-94-5 |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4g/mol |
IUPAC-Name |
N-benzyl-2-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(22-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)24-21(26)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,25)(H2,23,24,26) |
InChI-Schlüssel |
NENBBJMKGNIMAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(2-fluorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503424.png)
![6-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503425.png)
![2-({[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B503427.png)
![6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B503428.png)
![6-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503429.png)
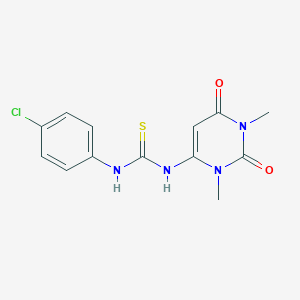
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B503434.png)
![2-[(7-Chloro-4-quinolinyl)sulfanyl]phenylamine](/img/structure/B503435.png)
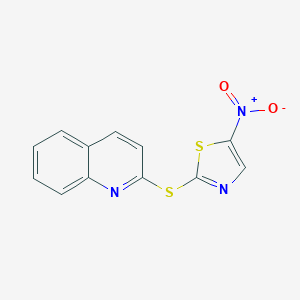

![5-chloro-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B503440.png)
